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Compound of Interest

Compound Name: DSM705 hydrochloride

Cat. No.: B12414204 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical overview of the preclinical antimalarial candidate DSM705
hydrochloride, focusing on its mechanism of action, experimental evaluation, and

developmental context for malaria chemoprevention.

Executive Summary
DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate

dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria

parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265,

DSM705 demonstrated nanomolar potency against both P. falciparum and P. vivax DHODH

enzymes and activity against blood-stage parasites with high selectivity over the human

enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy,

where it fully suppressed parasitemia.[1]

Following the termination of DSM265's development due to toxicity concerns, the strategic

focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705

possessed improved properties such as better solubility and a reduced risk of resistance

compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This

decision was based on its potency and a predicted human half-life that was considered

insufficient to meet the target product profile of a once-monthly dosing regimen for malaria

chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data,
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experimental protocols, and developmental pathway of DSM705 to inform future research in

the field.

Mechanism of Action
DSM705 hydrochloride targets the de novo pyrimidine biosynthesis pathway, which is critical

for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6]

Plasmodium species are entirely dependent on this pathway as they lack the necessary

salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate

dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of

dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity

against the Plasmodium DHODH enzyme while showing no significant inhibition of the

mammalian ortholog, providing a strong therapeutic window.[1][3][4]
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Figure 1: Mechanism of action of DSM705 hydrochloride.

Preclinical Data Summary
The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity

against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its

pharmacokinetic profile.

In Vitro Activity
DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust

activity against cultured P. falciparum parasites.[1][3][4]
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Parameter Target/Strain Value (nM) Reference

IC₅₀
P. falciparum DHODH

(PfDHODH)
95 [1][3][4]

IC₅₀
P. vivax DHODH

(PvDHODH)
52 [1][3][4]

EC₅₀
P. falciparum 3D7

Cells
12 [1][3][4]

IC₅₀ Human DHODH No Inhibition [1][3][4]

Table 1: In Vitro Potency of DSM705.

In Vivo Efficacy
Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted

with human erythrocytes and infected with P. falciparum.

Animal Model Dosing Regimen Key Finding Reference

SCID Mice (P.

falciparum)

3-200 mg/kg, p.o.,

twice daily for 6 days

Dose-dependent

parasite killing.

Maximum killing rate

at 50 mg/kg, achieving

full suppression of

parasitemia by days

7-8.

[1][3][4]

Table 2: In Vivo Efficacy of DSM705.

Pharmacokinetic Profile
The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following

single oral and intravenous administrations.[1][3][4]
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Parameter Dose & Route Value Reference

Bioavailability (F) 2.6 mg/kg, p.o. 74% [1][3][4]

24 mg/kg, p.o. 70% [1][3][4]

Half-life (t₁/₂) 2.6 mg/kg, p.o. 3.4 h [1][3][4]

24 mg/kg, p.o. 4.5 h [1][3][4]

Max Concentration

(Cₘₐₓ)
2.6 mg/kg, p.o. 2.6 µM [1][3][4]

24 mg/kg, p.o. 20 µM [1][3][4]

Plasma Clearance

(CL)
2.3 mg/kg, i.v. 2.8 mL/min/kg [1][3][4]

Volume of Distribution

(Vₛₛ)
2.3 mg/kg, i.v. 1.3 L/kg [1][3][4]

Table 3: Pharmacokinetic Parameters of DSM705 in Mice.

Experimental Methodologies
Detailed protocols are essential for the replication and extension of research findings. The

following sections describe the key methodologies used in the preclinical evaluation of

DSM705.

In Vitro Enzyme Inhibition Assay (DHODH Assay)
The inhibitory activity of DSM705 against recombinant P. falciparum and P. vivax DHODH was

determined using a steady-state kinetic analysis.[2]

Enzyme Source: Recombinantly expressed and purified DHODH from P. falciparum and P.

vivax.

Assay Principle: The assay measures the enzymatic reduction of a ubiquinone analog, which

is coupled to the oxidation of dihydroorotate. The reaction rate is monitored

spectrophotometrically.
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Procedure:

The enzyme is pre-incubated with varying concentrations of DSM705 hydrochloride in an

appropriate buffer system.

The reaction is initiated by adding the substrates (dihydroorotate and the electron

acceptor).

The change in absorbance over time is recorded to determine the initial reaction velocity.

Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against

the logarithm of inhibitor concentration.

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Model and Workflow
The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which

supports the growth of human malaria parasites.[3]
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Figure 2: Experimental workflow for the in vivo efficacy study of DSM705.

In Vivo Formulation Preparation
The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in

vivo studies, specific formulations were used to ensure adequate solubility and bioavailability.

[3][4]

Protocol 1 (Aqueous-based):

Create a stock solution of DSM705 HCl in DMSO (e.g., 25 mg/mL).

Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.[3][4]
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For example, to prepare 1 mL: Add 100 µL of the DMSO stock to 400 µL PEG300 and mix.

Add 50 µL Tween-80 and mix. Finally, add 450 µL saline to reach the final volume.[4]

Protocol 2 (Cyclodextrin-based):

Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.[3]

Create a formulation of 10% DMSO and 90% of the 20% SBE-β-CD solution.[3][4]

Protocol 3 (Oil-based):

Create a formulation of 10% DMSO and 90% Corn Oil.[3][4]

Developmental Context and Future Directions
The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors

for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II

clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a

clinically validated target but also prompted a strategic pivot towards chemoprevention, where

a longer duration of action is paramount.[5]

DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved

solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with

the stringent requirements for a once-monthly prophylactic agent. The primary limitations were

its potency and a predicted human half-life that was too short to maintain protective

concentrations for a full month from a single dose.[6] This led to the discontinuation of its

development in favor of a new structure-based discovery effort. That effort successfully

identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the

potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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